molecular formula C5H7N3O B1298936 2-(1H-imidazol-1-yl)acetamide CAS No. 65991-91-5

2-(1H-imidazol-1-yl)acetamide

Cat. No. B1298936
CAS RN: 65991-91-5
M. Wt: 125.13 g/mol
InChI Key: MEAVLRNBGURMFI-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C5H7N3O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives has been widely investigated for their antimicrobial actions . The synthesis of 2-(1H-imidazol-1-yl)acetamide and similar compounds typically involves the reaction of acetate derivatives of benzimidazole with appropriate amines .


Molecular Structure Analysis

The molecular structure of 2-(1H-imidazol-1-yl)acetamide consists of a five-membered imidazole ring attached to an acetamide group . The molecular weight of this compound is 125.13 .


Chemical Reactions Analysis

Imidazole derivatives, including 2-(1H-imidazol-1-yl)acetamide, are known for their broad range of chemical and biological properties . They are key components in functional molecules used in a variety of applications .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Activities

2-(1H-imidazol-1-yl)acetamide derivatives have been explored for their potential anticancer activities. Duran and Demirayak (2012) synthesized derivatives of this compound and found that some exhibited reasonable anticancer activity against various human tumor cell lines, with a high activity specifically against melanoma-type cell lines (Duran & Demirayak, 2012).

Antifungal Agents

The compound has also been modified to create derivatives with antifungal properties. Altındağ et al. (2017) designed and synthesized derivatives to combat drug-resistant fungal infections, finding significant activity against Candida strains (Altındağ et al., 2017).

Acidity Constant Studies

Duran and Canbaz (2013) investigated the acidity constants (pKa) of newly synthesized 2-(1H-imidazol-1-yl)acetamide derivatives, contributing valuable data for further pharmacological applications (Duran & Canbaz, 2013).

Catalysts in Chemical Reactions

This compound has been used in the synthesis of biomimetic ligands and evaluated as catalysts for chemical reactions. Serafimidou et al. (2008) synthesized an acetamide derivative with imidazole rings, using it for alkene epoxidation with H2O2 (Serafimidou et al., 2008).

Antimicrobial and Anticonvulsant Activities

Aktürk et al. (2002) synthesized derivatives of 2-(1H-imidazol-1-yl)acetamide, evaluating their anticonvulsant activity. One derivative showed significant activity against seizures induced by maximal electroshock (Aktürk et al., 2002).

Inhibitors for Specific Enzymes

Derivatives of 2-(1H-imidazol-1-yl)acetamide have been developed as inhibitors for specific enzymes like β-secretase (BACE-1), contributing to research in neurodegenerative diseases. Yan et al. (2017) synthesized derivatives and evaluated them for their inhibitory activity, identifying potent analogs with high blood-brain barrier permeability (Yan et al., 2017).

Corrosion Inhibition

Rouifi et al. (2020) synthesized benzimidazole derivatives of 2-(1H-imidazol-1-yl)acetamide to study their inhibitory properties against corrosion, finding significant effectiveness in protecting carbon steel (Rouifi et al., 2020).

Safety And Hazards

While specific safety and hazard information for 2-(1H-imidazol-1-yl)acetamide is not available, chemicals of similar structure are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause severe skin burns and eye damage .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These compounds are key components to functional molecules that are used in a variety of everyday applications . Therefore, the future direction in this field could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

2-imidazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAVLRNBGURMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351875
Record name 2-(1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)acetamide

CAS RN

65991-91-5
Record name 2-(1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
KA Al-Badrany, AS Mohammed… - Eurasian Journal of …, 2019 - search.proquest.com
Ethyl 2-(1H-imidazol-1-yl) acetate (A1) was synthesized by the reaction of ethylchloroacetate with imidazol, Then refluxed with hydrazine hydrate to obtain 2-(1H-imidazol-1-yl) …
Number of citations: 10 search.proquest.com
AN Fallica, V Sorrenti, AG D'Amico… - Journal of Medicinal …, 2021 - ACS Publications
Heme oxygenase-1 (HO-1) promotes heme catabolism exercising cytoprotective roles in normal and cancer cells. Herein, we report the design, synthesis, molecular modeling, and …
Number of citations: 13 pubs.acs.org
K Al Badrani, KM Al-Janabi… - Journal of Education …, 2013 - edusj.mosuljournals.com
Ethyl 2-(1H-imidazol-1-yl)acetate (A1) was synthesized by the reaction of ethylchloroacetate with imidazol, Then refluxed with hydrazine hydrate to obtain 2-(1H-imidazol-1-yl)…
Number of citations: 6 edusj.mosuljournals.com
A Soni, P Palia, P Sharma - … of Pharma and Drug Regulatory Affairs …, 2022 - researchgate.net
The heterocyclic system (such as imidazole, Oxadiazole) and their derivatives have attracted so much attention due to their valuable properties. Imidazole, Oxadiazole compound have …
Number of citations: 2 www.researchgate.net
N Gupta, DP Pathak - Indian journal of pharmaceutical sciences, 2011 - ncbi.nlm.nih.gov
A series of N-substituted imidazole derivatives was synthesized. Imidazole nucleus was reacted with ethylchloroacetate to form imidazole ester. Reaction of the imidazole ester (I) with …
Number of citations: 14 www.ncbi.nlm.nih.gov
DC Liu, HJ Zhang, CM Jin, ZS Quan - Molecules, 2016 - mdpi.com
New benztriazoles with a mercapto-triazole and other heterocycle substituents were synthesized and evaluated for their anticonvulsant activity and neurotoxicity by using the maximal …
Number of citations: 72 www.mdpi.com
C Hemmert, R Poteau… - European Journal of …, 2012 - Wiley Online Library
Dinuclear dicationic gold complexes containing amide‐functionalized bis(NHC) ligands exhibit aurophilic interactions in the presence of halogen counterions, as shown in compounds …
PK Deb, R Kaur, B Chandrasekaran, M Bala… - Medicinal Chemistry …, 2014 - Springer
A series of new 2-substituted-N-(1,3-thiazole-2-yl)acetamide 3–7 and N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide 10–13 derivatives have been synthesized and evaluated in vivo (…
Number of citations: 53 link.springer.com
Y Liu, J Ji, J Sun, L He, Y Gao, L Zhai, J Ji, X Ma… - Monatshefte für Chemie …, 2022 - Springer
Discovery of β-lactamase inhibitors is a continuous process due to inherent capability of resistance in bacteria against existing inhibitors. Diazabicyclooctane ring is a non-β-lactam motif …
Number of citations: 4 link.springer.com
SS Shafi, R Subaash, S Senthilkumar - chemistry-journal.org
A chain of 1-amino dibenzo [b, d] furan acetamide derivatives were synthesized by reacting through1, 3-dinitrophenol, iodophenolwith 2-chloroacetyl chloride. To understand the …
Number of citations: 2 www.chemistry-journal.org

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